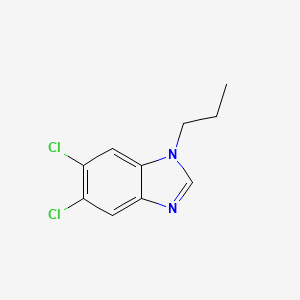

5,6-Dichloro-1-propyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

818376-76-0 |

|---|---|

Molecular Formula |

C10H10Cl2N2 |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

5,6-dichloro-1-propylbenzimidazole |

InChI |

InChI=1S/C10H10Cl2N2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3 |

InChI Key |

FLWFRADENLOENS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=CC(=C(C=C21)Cl)Cl |

Origin of Product |

United States |

Advanced Characterization and Analytical Techniques for 5,6 Dichloro 1 Propyl 1h Benzimidazole in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5,6-Dichloro-1-propyl-1H-benzimidazole, both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular framework.

In a typical ¹H-NMR spectrum, the propyl group attached to one of the nitrogen atoms of the benzimidazole (B57391) ring would exhibit characteristic signals. The methylene (B1212753) group adjacent to the nitrogen would appear as a triplet, the middle methylene group as a multiplet (sextet), and the terminal methyl group as a triplet. The aromatic protons on the dichlorinated benzene (B151609) ring would present as distinct singlets or doublets, depending on the specific substitution pattern and the solvent used. The proton at the 2-position of the imidazole (B134444) ring would also produce a characteristic singlet.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Substituted Benzimidazole Analog Note: This table presents expected chemical shift ranges based on data from similar benzimidazole structures. Actual values for 5,6-Dichloro-1-propyl-1H-benzimidazole may vary.

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| H-2 (imidazole) | ~8.0-8.2 (s) | ~150-155 |

| Aromatic CH | ~7.5-7.8 (m) | ~110-140 |

| N-CH₂ (propyl) | ~4.1-4.3 (t) | ~45-50 |

| CH₂ (propyl) | ~1.8-2.0 (m) | ~22-25 |

| CH₃ (propyl) | ~0.9-1.0 (t) | ~10-12 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can also be used to assess its purity. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar organic molecules like benzimidazole derivatives.

In an ESI-MS experiment, 5,6-Dichloro-1-propyl-1H-benzimidazole would typically be observed as a protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₁₀Cl₂N₂, the monoisotopic mass is approximately 228.02 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. nih.gov

Table 2: Expected Mass Spectrometry Data for 5,6-Dichloro-1-propyl-1H-benzimidazole

| Ion | Expected m/z (Monoisotopic) | Technique |

| [M+H]⁺ | ~229.0294 | ESI-MS (HRMS) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used to identify the presence of specific functional groups.

The IR spectrum of 5,6-Dichloro-1-propyl-1H-benzimidazole would exhibit characteristic absorption bands. Key absorptions would include C-H stretching vibrations from the propyl group and the aromatic ring (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring system (typically in the 1450-1650 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹). The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would confirm the substitution at the N-1 position. nih.gov Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 5,6-Dichloro-1-propyl-1H-benzimidazole is expected to show characteristic absorption maxima (λ_max) due to π → π* transitions within the benzimidazole ring system.

For benzimidazole derivatives, these absorptions typically occur in the range of 240-290 nm. The exact position and intensity of the absorption bands are influenced by the substituents on the ring. The dichlorination of the benzene ring and the presence of the propyl group will have a modest effect on the electronic transitions. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound, allowing for quantitative analysis once a calibration curve is established.

Table 3: Expected UV-Vis Absorption Data for 5,6-Dichloro-1-propyl-1H-benzimidazole in a Suitable Solvent (e.g., Ethanol (B145695) or Methanol)

| Transition | Expected λ_max (nm) |

| π → π* | ~250-260 and ~280-290 |

Chromatographic Methods for Purification and Analytical Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and quantitative analysis of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

A reversed-phase HPLC method would be suitable for the analysis of 5,6-Dichloro-1-propyl-1H-benzimidazole. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, would likely provide good separation from impurities. Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. This method can be used to determine the purity of a sample and to quantify its concentration in a mixture.

Gas chromatography could also be employed, particularly for assessing the purity of the compound, provided it is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would be appropriate, and detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS). The retention time of the compound is a characteristic property under a given set of chromatographic conditions.

Molecular and Cellular Mechanism of Action Investigations of 5,6 Dichloro 1 Propyl 1h Benzimidazole

Identification and Validation of Putative Molecular Targets

The specific substitution pattern of 5,6-Dichloro-1-propyl-1H-benzimidazole is believed to confer distinct biological activities. Research into related dichlorobenzimidazole compounds has focused on their potential as inhibitors of various enzymes and their interactions with biological receptors and nucleic acids.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Derivatives of 5,6-dichlorobenzimidazole have been investigated as inhibitors of several protein kinases. For instance, a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to target both wild-type and mutated forms of BRAF kinase. nih.gov In cell-free enzymatic assays, these compounds demonstrated significant inhibitory potency. nih.gov The most effective compound in this series, 10h, which features a different N-1 substituent, displayed IC₅₀ values of 1.72 µM and 2.76 µM against BRAF-WT and BRAF-V600E, respectively. nih.gov

The core idea behind this targeted inhibition is the high hydrophobicity of the 5,6-dichlorobenzimidazole moiety, which enhances binding to the allosteric hydrophobic back pocket of the kinase domain. nih.gov Other related benzimidazole (B57391) derivatives have also been identified as ATP-competitive inhibitors of protein kinase CK2 and PIM-1 kinase, owing to structural similarities in the pharmacophores of these enzymes. nih.gov

Table 1: Enzyme Inhibition Data for a 5,6-Dichlorobenzimidazole Derivative (Compound 10h)

| Target Enzyme | IC₅₀ (µM) | Percent Inhibition (at 10 µM) |

|---|---|---|

| BRAF-WT | 1.72 | ~91% |

| BRAF-V600E | 2.76 | Not specified |

Data pertains to compound 10h, a 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, not 5,6-Dichloro-1-propyl-1H-benzimidazole itself. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

Molecular docking studies have been instrumental in understanding the interactions between benzimidazole derivatives and their target proteins. For 5,6-dichlorobenzimidazole derivatives targeting BRAF kinases, the design strategy ensures that the molecule effectively occupies the ATP binding pocket. nih.gov The N-1 substituent is designed to form hydrogen bonds with key amino acid residues such as Glu500 and Asp593 in the gate area of the kinase. nih.gov

The 5,6-dichloro groups, along with a 2-phenyl moiety, are intended to stabilize hydrophobic interactions with amino acids lining the allosteric pocket. nih.gov In a separate line of research, 5,6-dichloro-benzimidazole derivatives have been synthesized and evaluated as selective androgen receptor antagonists. nih.gov One such derivative demonstrated potent antagonist activity in the prostate of rats. nih.gov Furthermore, in silico studies of other N-substituted 6-chloro-1H-benzimidazole derivatives have predicted interactions with dihydrofolate reductase, vascular endothelial growth factor receptor 2, and histone deacetylase 6. rsc.org

Nucleic Acid Interactions (e.g., DNA/RNA binding, intercalation)

The interaction of benzimidazole derivatives with nucleic acids is another area of active investigation. A related compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), has been shown to interfere with DNA topoisomerase II, leading to partial DNA fragmentation. nih.gov This interference is suggested by the reduced formation of covalent protein-DNA complexes, a characteristic of topoisomerase-DNA interaction, in nuclear extracts from DRB-treated cells. nih.gov

Additionally, studies on other benzimidazole derivatives have demonstrated good DNA-interacting capabilities. acs.org For instance, one study reported a DNA binding constant of 2.03 x 10⁵ L·mol⁻¹ for a specific benzimidazole compound with hs-DNA. acs.org Computational studies have also been employed to design benzimidazole derivatives with the potential to inhibit E. coli DNA Gyrase B by interacting with key residues like Asn46, Asp73, and Asp173. mdpi.com

Modulation of Intracellular Biochemical Pathways

The engagement of 5,6-Dichloro-1-propyl-1H-benzimidazole and its analogs with molecular targets like protein kinases initiates a cascade of effects on downstream cellular pathways.

Interference with Specific Cellular Processes

A key cellular process affected by dichlorobenzimidazole derivatives is transcription. The related compound DRB is known to be a selective inhibitor of transcription by RNA polymerase II. nih.gov It has been demonstrated to inhibit the synthesis of cellular RNA. nih.gov Specifically, DRB selectively inhibits the synthesis of nuclear heterogeneous RNA and messenger RNA. nih.gov This inhibition is reversible upon removal of the compound. nih.gov

Further studies have shown that DRB enhances the premature termination of elongating RNA polymerase II molecules, leading to a dose-dependent reduction in the synthesis of RNA transcripts, with longer transcripts being more significantly inhibited. nih.gov In human fibroblast cells, DRB was found to reduce the rate of cell proliferation by 50% at a concentration of 38 µM. nih.gov

Impact on Signal Transduction Cascades

By inhibiting key kinases, 5,6-dichlorobenzimidazole derivatives can disrupt major signal transduction pathways that regulate cell growth and survival. A primary example is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK pathway, which is crucial for transmitting signals from cell surface receptors to the DNA, thereby controlling cell division and differentiation. nih.gov

The inhibition of BRAF kinases by dichlorobenzimidazole derivatives directly targets this pathway, representing a strategy to counteract tumor growth. nih.gov In HT29 colon cancer cells, a potent 5,6-dichlorobenzimidazole derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis, demonstrating a significant impact on cellular signaling and fate. nih.gov

General principles of medicinal chemistry suggest that as a small, relatively lipophilic molecule, 5,6-Dichloro-1-propyl-1H-benzimidazole would likely exhibit some degree of passive diffusion across cellular membranes. The presence of the dichloro and propyl substitutions on the benzimidazole core would influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are key determinants of membrane permeability. However, without experimental data from studies such as Caco-2 permeability assays or specific intracellular distribution analyses using techniques like fluorescence microscopy or subcellular fractionation, any statements regarding its behavior in model systems would be purely speculative.

Research on structurally related compounds, such as 5,6-dichlorobenzimidazole riboside (DRB), indicates that benzimidazole derivatives can enter cells and exert intracellular effects psu.edusigmaaldrich.comsigmaaldrich.com. For instance, DRB is known to be cell-permeable and inhibits RNA synthesis within the nucleus psu.edu. While this suggests that the core benzimidazole structure is amenable to crossing cell membranes, the significant structural difference between a propyl group and a ribofuranosyl moiety means that the permeability and distribution characteristics of 5,6-Dichloro-1-propyl-1H-benzimidazole could be substantially different.

To provide a scientifically accurate and detailed account as requested, dedicated studies on 5,6-Dichloro-1-propyl-1H-benzimidazole are required. Such studies would need to be performed to generate the specific data necessary for a thorough discussion of its cellular permeability and intracellular distribution.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity. pnrjournal.comresearchgate.net

Several QSAR studies have been conducted on benzimidazole (B57391) derivatives to predict their activity against various biological targets. pnrjournal.comresearchgate.net These studies typically involve the calculation of a large number of molecular descriptors that characterize the physicochemical properties of the molecules. biointerfaceresearch.com

For instance, a 2D-QSAR model was developed for a series of benzimidazole derivatives to predict their antifungal activity. This model yielded statistically significant results, indicating its predictive power. pnrjournal.com In another study, a 2D-QSAR model for 131 benzimidazole derivatives was developed to predict their half-maximal inhibitory concentration (IC50) against a breast cancer cell line, achieving a high correlation coefficient. researchgate.net Machine learning-based QSAR models have also been employed to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors, demonstrating promising performance. researchgate.netnih.gov

The general workflow of a QSAR study on benzimidazole derivatives involves:

Data Set Selection: A series of benzimidazole derivatives with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. biointerfaceresearch.compnrjournal.com

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques. pnrjournal.com

The following table presents a hypothetical example of data that could be used in a QSAR study for benzimidazole derivatives, illustrating the relationship between structural descriptors and biological activity.

| Compound | N1-Substituent | C2-Substituent | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | -CH2CH2CH3 | -H | 3.1 | 215.1 | 10.5 |

| 2 | -CH2CH2CH3 | -Cl | 3.6 | 249.5 | 5.2 |

| 3 | -CH3 | -H | 2.5 | 187.0 | 15.8 |

| 4 | -CH3 | -Cl | 3.0 | 221.5 | 8.1 |

Pharmacophore Modeling and Design Principles for Benzimidazole Derivatives

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. youtube.comresearchgate.net A pharmacophore model can be used to screen large compound libraries to identify new molecules with the desired activity.

For benzimidazole derivatives, pharmacophore models have been developed to understand their interaction with various biological targets. acs.org The key pharmacophoric features of benzimidazole derivatives often include:

Hydrogen Bond Acceptors: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group in the imidazole ring (in unsubstituted N1 position) can act as a hydrogen bond donor.

Aromatic Rings: The fused benzene (B151609) ring provides a hydrophobic surface for interaction with the target.

Hydrophobic Features: Alkyl or other nonpolar substituents contribute to hydrophobic interactions.

The design of novel benzimidazole derivatives often starts with the identification of a lead compound and the development of a pharmacophore model based on its structure and activity. This model can then be used to guide the synthesis of new analogues with improved properties. The design principles for benzimidazole derivatives often focus on optimizing the interactions with the target by modifying the substituents at the key positions (N1, C2, C5, and C6) to better fit the pharmacophore model. acs.org

Preclinical Biological Activity Assessment of 5,6 Dichloro 1 Propyl 1h Benzimidazole in Research Models

In vitro Cell-Based Assays for Observed Biological Responses

There is no specific data in the public domain regarding in vitro cell-based assays conducted on 5,6-Dichloro-1-propyl-1H-benzimidazole.

Cell Proliferation and Viability Assays (e.g., in various cell lines)

No studies detailing the effects of 5,6-Dichloro-1-propyl-1H-benzimidazole on the proliferation or viability of any cell lines have been identified. Consequently, no data table on its cytotoxic or antiproliferative activity can be presented.

Apoptosis and Cell Cycle Modulation Studies in Cultured Cells

Information regarding the ability of 5,6-Dichloro-1-propyl-1H-benzimidazole to induce apoptosis or modulate the cell cycle in cultured cells is not available in published research.

Functional Assays in Isolated Primary Cells or Organoids

There are no records of functional assays using 5,6-Dichloro-1-propyl-1H-benzimidazole in isolated primary cells or organoid models.

Enzymatic and Receptor-Based Assays for Specific Target Engagement

No public data exists from enzymatic or receptor-based assays to indicate any specific molecular targets of 5,6-Dichloro-1-propyl-1H-benzimidazole.

In vivo Studies in Model Organisms for Mechanistic Insights (excluding efficacy/safety for human use)

There is no available information from in vivo studies in model organisms for 5,6-Dichloro-1-propyl-1H-benzimidazole.

Pharmacodynamic Biomarker Analysis in Animal Models

Due to the absence of in vivo studies, there is no data on the analysis of pharmacodynamic biomarkers in animal models following exposure to 5,6-Dichloro-1-propyl-1H-benzimidazole.

Computational Chemistry and Theoretical Modeling of 5,6 Dichloro 1 Propyl 1h Benzimidazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5,6-Dichloro-1-propyl-1H-benzimidazole and its analogs, docking simulations are crucial for identifying potential biological targets and elucidating the nature of their interactions.

Molecular docking simulations have been effectively used to predict the binding modes and affinities of benzimidazole (B57391) derivatives against various protein targets. For instance, studies on derivatives of 5,6-dichlorobenzimidazole have shown their potential as inhibitors for kinases like BRAF (both wild type and V600E mutant) and enzymes such as urease. nih.govnih.gov

In a typical study, the 5,6-dichloro-1-propyl-1H-benzimidazole molecule would be docked into the active site of a target protein. The simulation calculates the binding energy, which is a measure of the affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction. For example, docking studies of related benzimidazole scaffolds against Plasmodium falciparum adenylosuccinate lyase have yielded binding energies ranging from -6.85 to -8.75 kcal/mol, suggesting strong inhibitory potential. nih.gov Similarly, when targeting BRAF kinases, derivatives were designed to occupy the ATP binding pocket, with the most potent candidates showing IC50 values in the low micromolar range. nih.gov

Table 1: Representative Binding Affinities of Benzimidazole Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Substituted Benzimidamides | P. falciparum Adenylosuccinate Lyase | -6.85 to -8.75 nih.gov |

| 5,6-dichloro-benzimidazoles | BRAF Kinase (WT & V600E) | Not explicitly stated, but led to IC50 values of 1.72 and 2.76 µM nih.gov |

| Benzimidazole Derivatives | Jack Bean Urease | Not explicitly stated, but led to IC50 value of 0.06 µM nih.gov |

This table presents data for structurally related benzimidazole compounds to illustrate the typical results obtained from molecular docking simulations.

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Docking studies provide a detailed map of these interactions. For benzimidazole derivatives, key interactions often include:

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while any N-H groups can act as donors. In studies targeting BRAF kinases, derivatives were designed so that the N-1 functionalization could form hydrogen bonds with key amino acid residues like Glu500 and Asp593. nih.gov

Hydrophobic and Van der Waals Interactions: The dichloro-substituted benzene (B151609) ring and the propyl group of 5,6-Dichloro-1-propyl-1H-benzimidazole are expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in a protein's binding pocket. The 5,6-dichloro moieties are specifically noted to enhance hydrophobic interactions within the allosteric back pocket of kinase domains. nih.gov

π-Stacking: The aromatic benzimidazole ring system can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the active site.

Molecular Dynamics (MD) Simulations for Conformational Studies and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding mode and to study the conformational changes in both the ligand and the protein upon binding. nih.gov

In a typical MD simulation of the 5,6-Dichloro-1-propyl-1H-benzimidazole-protein complex, the system is simulated for a period, often on the nanosecond scale. The stability of the complex is evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov For example, MD simulations of a related 5,6-dichlorobenzimidazole derivative targeting BRAF kinases supported the validity of the docking assumptions by showing the stability of the complex. nih.gov Similarly, simulations of other benzimidazole derivatives have shown that stable complexes exhibit RMSD values that plateau within an acceptable range (e.g., 1-3 Å for small globular proteins). nih.govsemanticscholar.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov These calculations provide deep insights into the molecule's intrinsic reactivity, stability, and spectroscopic properties. For 5,6-Dichloro-1-propyl-1H-benzimidazole, DFT studies can elucidate its electronic structure and predict its behavior in chemical reactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. researchgate.netresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scispace.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface. researchgate.netnih.gov Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic attack. For benzimidazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the imidazole (B134444) ring, highlighting them as reactive centers. researchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting its chemical behavior.

Table 2: Key Chemical Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. scispace.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the standard descriptors used to analyze chemical reactivity based on quantum chemical calculations.

By calculating these parameters for 5,6-Dichloro-1-propyl-1H-benzimidazole, researchers can gain a quantitative understanding of its stability and electrophilic/nucleophilic nature, which complements the qualitative insights from FMO and MEP analyses. researchgate.netresearchgate.net

In silico ADME Prediction and Physiochemical Parameter Calculations for Research Optimization

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is crucial for optimizing research efforts and minimizing late-stage attrition. biointerfaceresearch.com In silico methods, leveraging computational models, provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities before their synthesis. This approach allows researchers to prioritize compounds with more favorable drug-like characteristics. For the chemical compound 5,6-Dichloro-1-propyl-1H-benzimidazole, while specific experimental and exhaustive computational studies are not extensively documented in publicly available literature, we can predict its physicochemical and ADME properties using established computational models.

General studies on related benzimidazole derivatives have highlighted the utility of in silico screening to evaluate pharmacokinetic parameters. biointerfaceresearch.com These studies often employ a variety of software and computational tools to derive key descriptors that correlate with a compound's behavior in a biological system.

Physicochemical Parameters

The fundamental physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. These parameters, including molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are foundational to predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound. The calculated physicochemical parameters for 5,6-Dichloro-1-propyl-1H-benzimidazole are presented below.

Interactive Table: Calculated Physicochemical Properties of 5,6-Dichloro-1-propyl-1H-benzimidazole

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₀Cl₂N₂ | Defines the elemental composition of the compound. |

| Molecular Weight | 229.11 g/mol | Influences absorption and distribution; typically, values <500 Da are preferred for oral bioavailability. |

| XLogP3 | 3.6 | A measure of lipophilicity, which affects solubility, absorption, and plasma protein binding. |

| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds; influences binding to targets and solubility. |

| Hydrogen Bond Acceptors | 2 | The number of N or O atoms; affects solubility and receptor binding. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact target binding and bioavailability. |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | Correlates with passive molecular transport through membranes and bioavailability. |

Predicted ADME Profile

Based on the calculated physicochemical properties, a predictive ADME profile can be generated. These predictions offer insights into how 5,6-Dichloro-1-propyl-1H-benzimidazole is likely to be processed by the body.

Interactive Table: Predicted ADME Properties of 5,6-Dichloro-1-propyl-1H-benzimidazole

| ADME Parameter | Predicted Outcome | Implication for Research |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for central nervous system activity, which can be desirable or undesirable depending on the therapeutic target. |

| Distribution | ||

| Plasma Protein Binding | High (Predicted) | The high lipophilicity (XLogP3 of 3.6) suggests significant binding to plasma proteins like albumin. This can affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Likely Substrate of multiple CYPs (e.g., CYP2D6, CYP3A4) | The compound is likely to be metabolized by key drug-metabolizing enzymes, which will influence its half-life and potential for drug-drug interactions. Benzimidazole cores are known metabolic sites. |

| Excretion | ||

| Route of Elimination | Primarily Hepatic | Given its lipophilicity and likely metabolism by the liver, the primary route of excretion is expected to be through bile after metabolic conversion. |

Research Optimization

The in silico data provides a valuable framework for the strategic planning of further experimental studies. The high predicted GI absorption and BBB permeability suggest that the compound has a favorable profile for oral administration and potential applications in CNS disorders. However, the predicted high plasma protein binding and extensive metabolism are critical factors that would need to be experimentally verified.

For instance, the prediction of metabolism by specific cytochrome P450 isozymes can guide the design of in vitro metabolic stability assays. Understanding these potential liabilities early allows for chemical modifications to the core structure of 5,6-Dichloro-1-propyl-1H-benzimidazole to enhance its metabolic stability or modulate its distribution properties, thereby optimizing the compound for its intended therapeutic purpose. Studies on other benzimidazole derivatives have shown that even minor structural modifications can significantly alter ADME profiles.

Future Research Directions and Research Applications of 5,6 Dichloro 1 Propyl 1h Benzimidazole

Development of 5,6-Dichloro-1-propyl-1H-benzimidazole as a Biochemical Probe for Specific Biological Targets

The utility of a compound as a biochemical probe lies in its ability to selectively interact with a biological target, thereby allowing researchers to study that target's function. The 5,6-dichloro-benzimidazole core has demonstrated affinity for several important biological targets.

A derivative of 5,6-Dichloro-1-propyl-1H-benzimidazole, specifically 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, was identified as a promising hit from high-throughput screening campaigns against the parasites Trypanosoma cruzi, Trypanosoma brucei brucei, and Leishmania donovani. researchgate.net This finding establishes the scaffold as a valuable tool for probing the biology of these organisms and exploring new anti-parasitic strategies. researchgate.net

Furthermore, research into related structures has shown that 5,6-dichloro-benzimidazole derivatives can act as potent and selective androgen receptor (AR) antagonists. nih.gov This activity allows these compounds to be used as probes to investigate the roles of the androgen receptor in various physiological and pathological processes. The 5,6-dichloro substitution pattern has also been identified as a key feature in benzimidazole-based inhibitors of the respiratory syncytial virus (RSV) fusion (F) protein, highlighting another specific target that can be investigated using these molecules. mdpi.com

Exploration of Novel Benzimidazole (B57391) Derivatives with Enhanced Research Utility

The benzimidazole framework is a versatile foundation for chemical modification, allowing for the synthesis of novel derivatives with fine-tuned properties. nih.govnih.gov Researchers continuously explore new synthetic methods, such as multistep synthesis and N-alkylation, to create libraries of benzimidazole compounds with diverse biological activities. nih.govtandfonline.com

Modifications to the benzimidazole core have yielded compounds with a wide range of potential research applications. For instance, the introduction of different substituents has led to the development of derivatives with significant urease inhibitory, antibacterial, and antifungal activities. nih.govtandfonline.com The strategic placement of lipophilic and electron-withdrawing groups, such as the two chlorine atoms at the 5 and 6 positions, has been shown to stabilize inhibitor binding at protein surfaces, resulting in more potent compounds. mdpi.com This principle is a cornerstone for the rational design of new and more effective benzimidazole derivatives. mdpi.com

The following table details various benzimidazole derivatives and their demonstrated utility in research, showcasing the scaffold's versatility.

| Derivative Class | Key Structural Modification | Demonstrated Research Utility | Source(s) |

| Aminopyrimidinyl Benzimidazoles | Addition of an aminopyrimidine group | Growth inhibition of MRSA, E. coli, and A. flavus | nih.gov |

| Benzimidazole Phenylacetamides | Phenylacetamide group at the 2-position | Broad-spectrum activity against trypanosomal parasites | researchgate.net |

| 2-Aryl Benzimidazoles | Various aromatic aldehydes condensed with o-phenylenediamine (B120857) | Potent urease inhibition | nih.govresearchgate.net |

| Thiazole-Containing Benzimidazoles | Incorporation of a thiazole (B1198619) ring | Inhibition of α-amylase and α-glucosidase | nih.gov |

| N-Alkyl Benzimidazoles | Alkylation with small alkyl groups | Antibacterial and antifungal activity | tandfonline.com |

| 5,6-Dichloro-benzimidazoles | Dichloro substitution at the 5 and 6 positions | Androgen receptor antagonism; RSV F protein inhibition | nih.govmdpi.com |

Integration into High-Throughput Screening (HTS) Libraries for Academic Lead Discovery

High-Throughput Screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets to identify "hit" or "lead" compounds. researchgate.netdrugtargetreview.com This process is a cornerstone of lead discovery, connecting disease targets with vast arrays of chemical matter to find starting points for new drug development programs. researchgate.netdrugtargetreview.com

Benzimidazole derivatives, including 5,6-Dichloro-1-propyl-1H-benzimidazole, are valuable components of HTS libraries used in academic and industrial research. A clear example is the identification of a novel hit, 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, through HTS campaigns against trypanosomal and leishmanial parasites. researchgate.net Such screening efforts often utilize large, diverse chemical libraries to maximize the chances of finding novel, active compounds. nih.gov The identification of this benzimidazole derivative as a hit with broad-spectrum anti-parasitic activity and low cytotoxicity provides a promising starting point for a hit-to-lead optimization program. researchgate.net

Contribution to the Understanding of Fundamental Biological Processes

Research on 5,6-Dichloro-1-propyl-1H-benzimidazole and its analogs contributes significantly to the understanding of fundamental biological processes. The discovery of its derivatives as broad-spectrum trypanosomacides not only provides a potential path to new therapies but also offers chemical tools to study the essential biological pathways of these parasites. researchgate.net

Similarly, the investigation of related compounds, such as 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole, has provided insights into the synthesis of RNA components. nih.gov Studies on this molecule have helped to elucidate the mechanisms of RNA biosynthesis and the function of enzymes like RNA Polymerase II, which are fundamental to gene expression in all eukaryotic cells. nih.gov Furthermore, the development of benzimidazole derivatives as androgen receptor antagonists has advanced the understanding of hormone signaling pathways implicated in various diseases. nih.gov

Addressing Current Challenges in Benzimidazole-Based Research

Despite the broad utility of benzimidazoles, their development faces several challenges, including the emergence of drug resistance and the need for compounds with improved safety profiles. nih.govmdpi.com The single target site of action for some benzimidazole fungicides, for example, has led to significant resistance issues in agricultural settings. mdpi.com

Future research focused on compounds like 5,6-Dichloro-1-propyl-1H-benzimidazole is positioned to address these hurdles. The development of novel derivatives through diverse synthetic strategies is a direct approach to overcoming resistance mechanisms. nih.govtandfonline.com By creating compounds with potentially different mechanisms of action or improved binding affinity, researchers can circumvent existing resistance. Moreover, the discovery of scaffolds with broad-spectrum activity, such as the anti-parasitic activity seen with the derivative of 5,6-Dichloro-1-propyl-1H-benzimidazole, addresses the need for more versatile therapeutic agents. researchgate.net A critical part of modern research programs is the early assessment of cytotoxicity against human cell lines, which aims to identify and advance only those compounds with low potential for toxicity, thereby tackling the challenge of developing safer medicines. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.